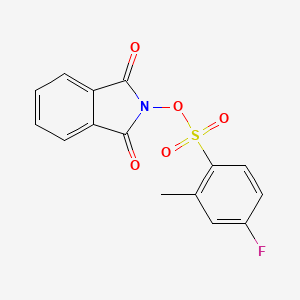
1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a chemical compound with potential applications in various fields of chemistry and materials science. This document provides a detailed overview of its synthesis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis.
Synthesis Analysis
The synthesis of related 1,3-dioxoisoindolin-2-yl compounds involves green and novel synthetic approaches, such as the sequential condensation, sp^3 CH bond functionalization, and cyclization reactions in aqueous media, leading to the formation of desired compounds with good to excellent yields (Tashrifi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has shown that the 1,3-dioxoisoindolin-2-yl unit can be planar and oriented at specific dihedral angles to other groups within the molecule, contributing to its unique chemical behavior (Raza et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 1,3-dioxoisoindolin-2-yl compounds can lead to the formation of various derivatives with potential biological activity. These reactions often involve condensation with aromatic aldehydes and subsequent reactions to afford products with promising antibacterial and antifungal activities (Patel & Dhameliya, 2010).
Physical Properties Analysis
The physical properties of 1,3-dioxoisoindolin-2-yl compounds, such as their crystal structure and phase transitions, have been characterized by techniques like X-ray crystallography, showing different conformations and space groups at varying temperatures (Valente et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,3-dioxoisoindolin-2-yl compounds, including their reactivity and potential as photocatalysts or inhibitors in biological systems, have been explored. These studies reveal the compounds' broad applicability and good chemical stability, making them attractive for various chemical transformations (Shang et al., 2019).
Scientific Research Applications
Antioxidant Applications in Lubricating Oils
Research has explored the use of derivatives of 1,3-dioxoisoindolin-2-yl for enhancing the antioxidant properties of lubricating oils. Specifically, a study by Habib, Hassan, and El‐Mekabaty (2014) demonstrated that compounds derived from 1,3-dioxoisoindolin-2-yl exhibited significant antioxidant activity when evaluated as additives in gasoline lubricating oil. This suggests potential for improving the efficiency and lifespan of mechanical systems through enhanced lubricant stability (Habib, Hassan, & El‐Mekabaty, 2014).
Structural and Molecular Studies
The compound has also been subject to structural and molecular characterization, as evidenced by a study conducted by Raza et al. (2009), which detailed the crystal structure and hydrogen bonding patterns of a related compound. Such studies are crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in diverse fields (Raza et al., 2009).
Fluorescent Probing and Bioimaging
The utility of 1,3-dioxoisoindolin-2-yl derivatives extends to the development of fluorescent probes for biological applications. Liu et al. (2020) designed and synthesized a probe based on this chemical framework for the detection of hydrogen sulfide (H2S) in living cells. The study highlights the compound's potential in bioimaging and monitoring of biological processes, offering a new tool for medical and biological research (Liu et al., 2020).
Antimicrobial Activity
Derivatives of 1,3-dioxoisoindolin-2-yl have been synthesized and evaluated for their antimicrobial properties. A study by Bedair et al. (2006) revealed that certain synthesized compounds showed promising results against microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Bedair et al., 2006).
Anticonvulsant Agents
Furthermore, the compound and its derivatives have been investigated for their anticonvulsant properties. Nikalje, Hirani, and Nawle (2015) synthesized a series of novel compounds based on the 1,3-dioxoisoindolin-2-yl framework, which showed promising anti-inflammatory activity in both in vitro and in vivo models. Such research indicates the potential of these compounds in developing new therapeutic agents for treating inflammation-related disorders (Nikalje, Hirani, & Nawle, 2015).
Mechanism of Action
Target of Action
Compounds with an isoindoline-1,3-dione nucleus have been found to bind with high affinity to multiple receptors . This suggests that 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate may also interact with various cellular targets, potentially leading to diverse biological effects.
Mode of Action
It is known that compounds with an isoindoline-1,3-dione nucleus can interact with various cellular targets . This interaction could lead to changes in cellular processes and functions, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse chemical reactivity and promising applications . This suggests that this compound may also affect various biochemical pathways, leading to downstream effects on cellular processes and functions.
Result of Action
Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse biological activities . This suggests that this compound may also have various effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-fluoro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO5S/c1-9-8-10(16)6-7-13(9)23(20,21)22-17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBHYFBKDCBYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)
![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)
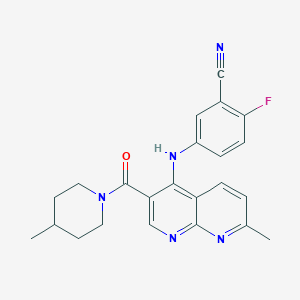
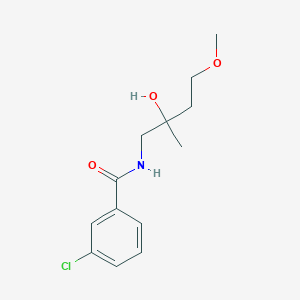
![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)
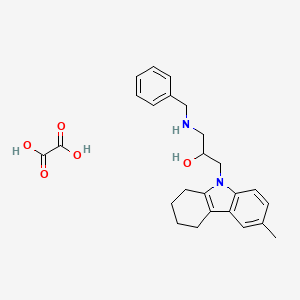
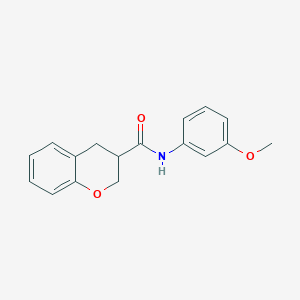
![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)